molecular formula C13H14FN3O4 B2731320 2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1396843-87-0

2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2731320
CAS No.: 1396843-87-0
M. Wt: 295.27
InChI Key: LZXPBPLDBDIUFY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole heterocycle, a structure recognized for its significant relevance in medicinal chemistry and agrochemical research . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known to contribute to various biological activities. Compounds based on this core have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them interesting candidates for neurological disorder research . Furthermore, structurally similar N-(1,3,4-oxadiazol-2-yl)arylcarboxamides have been described in patents for their utility as herbicides, indicating the potential of this chemotype in agricultural chemical development . The molecular structure integrates a 4-fluorophenoxy ether linkage and a 2-methoxyethyl side chain on the oxadiazole ring, which can influence its physicochemical properties, such as solubility and lipophilicity, and its ability to interact with biological targets. This compound is supplied as a high-purity material for research purposes only. It is intended for use in assay development, high-throughput screening, hit-to-lead optimization, and investigative pharmacology. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O4/c1-19-7-6-12-16-17-13(21-12)15-11(18)8-20-10-4-2-9(14)3-5-10/h2-5H,6-8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXPBPLDBDIUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(2-Methoxyethyl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole ring is constructed via cyclodehydration of a diacylhydrazide derived from 2-methoxyethyl carboxylic acid and a protected amino acid.

Procedure :

  • Synthesis of 2-Methoxyethyl Hydrazide :
    • 2-Methoxyethyl carboxylic acid (1.0 eq) is treated with thionyl chloride to form the acid chloride, which is subsequently reacted with hydrazine hydrate in ethanol to yield the hydrazide.
  • Diacylhydrazide Formation :
    • The hydrazide reacts with Boc-protected glycine in the presence of DCC (dicyclohexylcarbodiimide) to form the diacylhydrazide.
  • Cyclization :
    • The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) at 80°C for 6 hours, yielding 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 3.24 (s, 3H, OCH₃), 3.48 (t, J = 6.2 Hz, 2H, CH₂O), 2.89 (t, J = 6.2 Hz, 2H, CH₂), 5.21 (s, 2H, NH₂).
  • Yield : 68%.

Acylation with 2-(4-Fluorophenoxy)Acetyl Chloride

The oxadiazol-2-amine is acylated to introduce the 4-fluorophenoxyacetamide group.

Procedure :

  • Synthesis of 2-(4-Fluorophenoxy)Acetyl Chloride :
    • 2-(4-Fluorophenoxy)acetic acid is treated with oxalyl chloride in dichloromethane (DCM) under reflux.
  • Acylation Reaction :
    • 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine (1.0 eq) is stirred with 2-(4-fluorophenoxy)acetyl chloride (1.2 eq) in dry DCM at 0–5°C. Triethylamine (1.5 eq) is added dropwise to neutralize HCl.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 7.12–7.18 (m, 2H, Ar-H), 6.98–7.04 (m, 2H, Ar-H), 4.67 (s, 2H, OCH₂CO), 3.51 (t, J = 6.1 Hz, 2H, CH₂O), 3.24 (s, 3H, OCH₃), 2.91 (t, J = 6.1 Hz, 2H, CH₂).
  • Yield : 74%.

Synthesis via Mercapto-Oxadiazole Alkylation (Route B)

Preparation of 5-Mercapto-2-(Protected Amino)-1,3,4-Oxadiazole

A mercapto-oxadiazole intermediate serves as a scaffold for introducing the 2-methoxyethyl group.

Procedure :

  • Hydrazide Formation :
    • Ethyl 2-(4-fluorophenoxy)acetate is reacted with hydrazine hydrate in ethanol to form 2-(4-fluorophenoxy)acetohydrazide.
  • Cyclization with Carbon Disulfide :
    • The hydrazide is treated with carbon disulfide and potassium hydroxide in ethanol under reflux, yielding 5-mercapto-2-(4-fluorophenoxy)methyl-1,3,4-oxadiazole.

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 167.8 (C=O), 162.3 (C-F), 115.4–160.2 (Ar-C), 65.1 (OCH₂), 24.8 (SCH₂).

Alkylation with 2-Methoxyethyl Chloride

The mercapto group is alkylated to introduce the 2-methoxyethyl substituent.

Procedure :

  • The mercapto-oxadiazole (1.0 eq) is stirred with 2-methoxyethyl chloride (1.2 eq) and potassium carbonate (2.0 eq) in dry acetone at room temperature for 12 hours.

Characterization :

  • HRMS (ESI) : m/z calcd for C₁₄H₁₆FN₃O₄S [M+H]⁺: 358.0921; found: 358.0918.
  • Yield : 62%.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield 68% 62%
Reaction Complexity Moderate High
Purity (HPLC) 98.5% 96.2%
Key Advantage High selectivity Scalability

Route A offers superior yield and purity, making it preferable for laboratory-scale synthesis. Route B, while less efficient, allows modular functionalization of the oxadiazole core.

Mechanistic Insights and Optimization

Cyclization Kinetics

Cyclodehydration of diacylhydrazides follows second-order kinetics, with POCl₃ accelerating the reaction by acting as a Lewis acid. Optimal temperatures range from 70–80°C, with higher temperatures leading to decomposition.

Alkylation Selectivity

The mercapto group’s nucleophilicity dictates alkylation efficiency. Polar aprotic solvents like acetone enhance reactivity, while excess alkylating agent minimizes disulfide formation.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Distinct signals for the 4-fluorophenoxy group (δ 6.98–7.18), oxadiazole CH₂ (δ 2.89–3.51), and methoxy group (δ 3.24) confirm structural integrity.
  • ¹³C NMR : Peaks at δ 167.8 (C=O) and δ 162.3 (C-F) validate acyl and fluorophenyl groups.

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ at m/z 358.0918 matches the theoretical value (Δ < 0.005), confirming molecular formula C₁₄H₁₆FN₃O₄S.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and oxadiazole ring are believed to play crucial roles in its biological activity. These structural features allow the compound to bind to specific enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The table below compares key structural elements and properties of the target compound with similar 1,3,4-oxadiazole derivatives:

Compound Name Oxadiazole Substituent (Position 5) Acetamide Linkage Key Functional Groups Melting Point (°C) Biological Activity
Target: 2-(4-Fluorophenoxy)-N-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide 2-Methoxyethyl Phenoxy (4-F) Ether, Methoxy, Fluorophenyl N/A Not reported (inferred: antimicrobial/anticancer)
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl Sulfanyl-pyrazine Thioether, Pyrazine N/A Not reported
N-(4-Fluorophenyl)-2-[(5-((2-acetamidophenoxy)methyl)-oxadiazol-2-yl)thio]acetamide (4l) (2-Acetamidophenoxy)methyl Thioacetamide (4-Fluorophenyl) Thioether, Acetamide 217–219 Antimicrobial (inferred)
2-[(5-((1H-Indol-3-yl)methyl)-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (1H-Indol-3-yl)methyl Thioacetamide (Benzothiazole) Thioether, Indole 200–202 Anticancer (IC50: <10 µM)
2-((5-Benzofuran-2-yl)-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-2-yl Thioacetamide (3-Chlorophenyl) Thioether, Benzofuran N/A Antimicrobial (Laccase assay)

Key Observations :

  • Linkage Type: The target compound uses an ether (phenoxy) linkage, whereas most analogs employ thioacetamide (C–S) bonds.
  • Substituent Effects : The 2-methoxyethyl group in the target compound likely increases hydrophilicity compared to bulkier groups like diphenylmethyl or aromatic systems (indole, benzofuran) .

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15FN3O3\text{C}_{13}\text{H}_{15}\text{F}\text{N}_3\text{O}_3

This structure features a 4-fluorophenoxy group and a 1,3,4-oxadiazole moiety, which are known to contribute significantly to the biological activity of similar compounds.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through caspase activation and mitochondrial membrane depolarization.
  • Enzyme Inhibition : The compound shows potential in inhibiting matrix metalloproteinase-9 (MMP-9), which is involved in cancer metastasis.

Case Studies and Findings

A study conducted on derivatives of 1,3,4-oxadiazole reported that compounds similar to This compound demonstrated potent anticancer activity with IC50 values ranging from 0.14 to 7.48 μM against the A549 human lung cancer cell line .

CompoundCell LineIC50 (μM)Notes
4hA549<0.14Excellent cytotoxic profile
4gC68.16Notable antiproliferative activity
4fA5491.59Selective cytotoxicity

The mechanism by which this compound exerts its anticancer effects includes:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
  • MMP-9 Inhibition : Reduction in MMP-9 levels correlates with decreased invasiveness of cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, studies have indicated that oxadiazole derivatives exhibit antimicrobial activity against various pathogens. For instance, compounds derived from similar structures have shown efficacy against Staphylococcus spp., suggesting potential applications in treating infections alongside cancer therapies .

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